2-Aminohept-6-enoic acid

Description

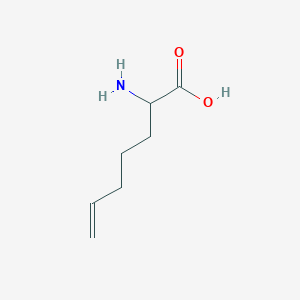

Structure

3D Structure

Propriétés

IUPAC Name |

2-aminohept-6-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-3-4-5-6(8)7(9)10/h2,6H,1,3-5,8H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOOVDVSHGOKTNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Chemical Properties of 2-Aminohept-6-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Untapped Potential

2-Aminohept-6-enoic acid, a non-proteinogenic amino acid, stands at the intersection of classical organic chemistry and the burgeoning field of chemical biology. Its unique bifunctional nature, possessing both a reactive terminal alkene and the foundational amino acid scaffold, earmarks it as a molecule of significant interest for an array of applications, from novel peptide synthesis to the development of advanced bioconjugation strategies. This guide, intended for the discerning researcher, aims to provide a comprehensive technical overview of its chemical properties, offering insights into its synthesis, reactivity, and potential applications, thereby serving as a foundational resource for its exploration in drug discovery and materials science.

Molecular Structure and Physicochemical Properties

2-Aminohept-6-enoic acid is characterized by a seven-carbon chain with an amino group at the alpha-position (C2) and a terminal double bond between C6 and C7. The presence of a chiral center at the alpha-carbon means that it exists as two enantiomers, (2S)-2-aminohept-6-enoic acid and (2R)-2-aminohept-6-enoic acid.

Figure 2: A generalized synthetic workflow for 2-Aminohept-6-enoic acid.

Experimental Protocol: A Representative Synthesis

This protocol is a representative example based on common practices for the synthesis of similar unnatural amino acids. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, would be necessary to achieve high yields and purity.

Step 1: Asymmetric Alkylation

-

Preparation of the Glycine Enolate: A solution of a chiral glycine enolate equivalent (e.g., derived from a Schiff base with a chiral auxiliary) is prepared in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cooling: The solution is cooled to a low temperature, typically -78 °C, to ensure high stereoselectivity.

-

Deprotonation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is added dropwise to generate the enolate.

-

Alkylation: 1-bromo-pent-4-ene is added to the enolate solution, and the reaction is allowed to proceed for several hours, gradually warming to room temperature.

-

Quenching and Extraction: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Step 2: Deprotection

-

Hydrolysis: The crude protected amino acid is dissolved in an appropriate solvent, and the protecting groups are removed. For a Schiff base, this is typically achieved by acidic hydrolysis (e.g., with aqueous HCl). For other protecting groups like Boc or Fmoc, specific deprotection conditions are required.

-

Purification: The resulting 2-aminohept-6-enoic acid can be purified by techniques such as ion-exchange chromatography or recrystallization.

Chemical Reactivity

The chemical reactivity of 2-aminohept-6-enoic acid is dictated by its three primary functional groups: the amino group, the carboxylic acid group, and the terminal alkene.

Reactions of the Amino and Carboxylic Acid Groups

The amino and carboxylic acid groups exhibit the characteristic reactivity of alpha-amino acids. They can undergo peptide bond formation, allowing for the incorporation of this unnatural amino acid into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies. The amino group can also be N-acylated or N-alkylated, and the carboxylic acid can be esterified or reduced.

Reactions of the Terminal Alkene

The terminal alkene is a versatile functional handle that can participate in a variety of addition and transformation reactions. This functionality is what makes 2-aminohept-6-enoic acid particularly valuable for bioconjugation and materials science.

-

Electrophilic Addition: The double bond can react with electrophiles such as halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), and water (in the presence of an acid catalyst). These reactions follow Markovnikov's rule, where the electrophile adds to the carbon with the most hydrogens.

-

Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov addition of water across the double bond, yielding a primary alcohol at the terminal position.

-

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup can cleave the double bond to yield an aldehyde or a carboxylic acid, respectively.

-

Metathesis: The terminal alkene can participate in olefin metathesis reactions, a powerful tool for carbon-carbon bond formation.

-

"Click" Chemistry and Bioorthogonal Reactions: The terminal alkene can be a partner in certain "click" chemistry reactions, such as the thiol-ene reaction. Furthermore, it can be utilized in bioorthogonal ligation strategies, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes.

Figure 3: Key reactions of the terminal alkene in 2-Aminohept-6-enoic acid.

Spectroscopic Properties: A Predictive Analysis

While experimental spectra for 2-aminohept-6-enoic acid are not widely published, its spectroscopic characteristics can be predicted with a high degree of confidence based on the known properties of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Vinyl Protons: The protons on the terminal double bond are expected to appear in the downfield region, typically between 4.9 and 5.9 ppm. The terminal CH₂ protons will likely appear as a multiplet, and the internal CH proton as a multiplet due to coupling with the adjacent CH₂ group and the terminal CH₂ protons.

-

Alpha-Proton: The proton on the alpha-carbon (adjacent to the amino and carboxyl groups) is expected to resonate between 3.5 and 4.5 ppm, appearing as a multiplet due to coupling with the adjacent methylene protons.

-

Aliphatic Protons: The methylene (CH₂) protons along the carbon chain will appear as multiplets in the upfield region, generally between 1.3 and 2.5 ppm.

-

Amine and Carboxyl Protons: The protons of the amino and carboxylic acid groups are exchangeable and may appear as broad singlets, or may not be observed depending on the solvent and concentration.

¹³C NMR:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon will be the most downfield signal, typically in the range of 170-185 ppm.

-

Alkene Carbons: The carbons of the double bond will appear between 114 and 140 ppm.

-

Alpha-Carbon: The alpha-carbon will resonate in the range of 50-60 ppm.

-

Aliphatic Carbons: The methylene carbons of the chain will appear in the upfield region, typically between 20 and 40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 2-aminohept-6-enoic acid will exhibit characteristic absorption bands for each of its functional groups.

| Functional Group | Absorption Range (cm⁻¹) | Vibration |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching |

| N-H (Amine) | 3500-3300 (medium) | Stretching |

| C-H (sp³ hybridized) | 3000-2850 (strong) | Stretching |

| C-H (sp² hybridized) | 3100-3000 (medium) | Stretching |

| C=O (Carboxylic Acid) | 1725-1700 (strong) | Stretching |

| C=C (Alkene) | 1680-1620 (variable) | Stretching |

| N-H (Amine) | 1650-1580 (medium) | Bending |

| C-O (Carboxylic Acid) | 1320-1210 (strong) | Stretching |

Mass Spectrometry (MS)

In mass spectrometry, 2-aminohept-6-enoic acid (molecular weight 143.18 g/mol ) will likely show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization method used. Common fragmentation patterns for amino acids include the loss of the carboxyl group (as COOH or CO₂) and the loss of the amino group (as NH₂ or NH₃). The aliphatic chain can also undergo fragmentation, leading to a series of peaks separated by 14 mass units (CH₂). The presence of the double bond may influence fragmentation pathways, potentially leading to characteristic losses related to the unsaturated portion of the molecule.

Applications in Research and Drug Development

The unique structure of 2-aminohept-6-enoic acid opens up a wide range of potential applications for researchers and drug development professionals.

-

Peptide and Protein Engineering: Its incorporation into peptides and proteins can introduce a site for specific chemical modification. [1]This allows for the attachment of imaging agents, drug molecules, or other functionalities to a protein of interest with high precision.

-

Development of Novel Peptide Therapeutics: The alkene side chain can be used to create cyclic peptides or to tether peptides to other molecules, potentially enhancing their stability, bioavailability, and therapeutic efficacy.

-

Bioorthogonal Chemistry: As a building block for bioorthogonal chemistry, it can be used to study biological processes in living systems without interfering with their natural functions. [2]* Materials Science: The terminal alkene can be used as a monomer for polymerization or as a reactive site for surface modification, leading to the development of novel biomaterials with tailored properties.

Conclusion

2-Aminohept-6-enoic acid is a versatile and promising molecule for a variety of scientific applications. Its combination of an amino acid scaffold and a reactive terminal alkene provides a unique platform for chemical innovation. While specific experimental data for this compound is not yet abundant in the public domain, this guide provides a solid foundation for its synthesis, understanding of its reactivity, and exploration of its potential applications. As the fields of chemical biology and materials science continue to advance, it is likely that the utility of such well-designed molecular building blocks will only continue to grow.

References

-

DergiPark. (n.d.). Structural and Spectroscopic (FT-IR and NMR) Analyses on (E)-pent-2-enoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). (2S)-2-Aminohept-6-enoic acid. Retrieved from [Link]

-

RSC Publishing. (2022). Reprogramming natural proteins using unnatural amino acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 16.3: Summary of Alkene Reactions. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

PMC. (2015). Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. Retrieved from [Link]

Sources

Biological activity of unsaturated amino acids like 2-Aminohept-6-enoic acid.

An In-depth Technical Guide to the Biological Activity of Unsaturated Amino Acids

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Unsaturated amino acids (UAAs) represent a frontier in chemical biology and drug discovery, offering unique structural and reactive properties not found in the 20 canonical proteinogenic amino acids. The introduction of carbon-carbon double or triple bonds into the amino acid side chain provides a powerful tool for modulating peptide conformation, enhancing biological stability, and designing novel therapeutic agents. This guide explores the multifaceted biological activities of UAAs, using 2-Aminohept-6-enoic acid as a central case study to illustrate its application in stabilizing peptide structures to inhibit protein-protein interactions. As a contrasting example, the well-documented activity of allylglycine as an enzyme inhibitor is also detailed. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanistic principles, field-proven experimental protocols, and future potential of these versatile molecules.

The Strategic Advantage of Unsaturation in Amino Acid Scaffolds

Non-proteinogenic amino acids (NPAAs) are pivotal in modern drug development, enabling the creation of peptide-based therapeutics with improved stability, potency, and bioavailability.[1] Among NPAAs, those containing unsaturated alkyl side chains are of particular interest. The presence of a double or triple bond imparts several key advantages:

-

Conformational Rigidity: The sp² or sp hybridization of unsaturated carbons restricts bond rotation, allowing for the design of peptides with more predictable and stable secondary structures.

-

Chemical Reactivity: The alkene or alkyne functionality serves as a versatile chemical handle for post-translational modifications, cyclization reactions, or conjugation to other molecules.[2]

-

Metabolic Stability: Peptides incorporating UAAs can exhibit increased resistance to enzymatic degradation, a critical hurdle in the development of peptide drugs.[3]

-

Bioisosteric Replacement: UAAs can act as mimics of natural amino acids, interacting with biological targets in novel ways to elicit specific agonist or antagonist responses.

These properties have positioned UAAs as critical tools for developing sophisticated therapeutics that bridge the gap between small molecules and large biologics.[4]

Case Study: 2-Aminohept-6-enoic Acid in Protein-Protein Interaction Inhibition

2-Aminohept-6-enoic acid is a prime example of how a UAA can be strategically employed to tackle challenging drug targets, such as transcription factors. While it does not possess intrinsic broad-spectrum biological activity on its own, its true power is unleashed when incorporated into a peptide sequence as a building block for "hydrocarbon stapling."

Physicochemical Properties

The key structural feature of 2-Aminohept-6-enoic acid is its seven-carbon backbone with a terminal vinyl group, providing a reactive handle at a precise distance from the peptide backbone.

| Property | Value | Source |

| IUPAC Name | (2S)-2-aminohept-6-enoic acid | PubChem[5] |

| Molecular Formula | C₇H₁₃NO₂ | PubChem[5] |

| Molecular Weight | 143.18 g/mol | PubChem[5] |

| Synonyms | (S)-2-(4-Pentenyl)glycine | PubChem[5] |

| PDB Ligand Code | IC0 (in PDB: 6QMQ) | PubChem[5] |

Mechanism of Action: Stabilizing Peptides to Inhibit NF-Y Transcription Factor

The transcription factor Nuclear Factor Y (NF-Y) is a heterotrimeric protein complex (NF-YA, NF-YB, NF-YC) crucial for regulating genes involved in cell cycle progression. Its activity is dependent on the assembly of all three subunits. The interaction between the NF-YA subunit and the NF-YB/C dimer is a critical node for therapeutic intervention.

2-Aminohept-6-enoic acid has been utilized to create stabilized, cell-penetrating peptides that mimic the binding domain of NF-YA.[6] In this application, two UAA residues (such as 2-Aminohept-6-enoic acid) are incorporated into a peptide sequence at specific positions (e.g., i and i+7). The terminal alkene side chains are then covalently linked using a ruthenium-catalyzed ring-closing metathesis (RCM) reaction. This creates a hydrocarbon "staple" that locks the peptide into its bioactive alpha-helical conformation.

The causality is direct: by pre-organizing the peptide into its binding-competent shape, the entropic penalty of binding is reduced, leading to a significant increase in affinity for the NF-YB/C target. This stabilized peptide acts as a potent competitive inhibitor, preventing the native NF-YA from binding and thereby disrupting the assembly and function of the entire transcription factor complex.[6]

Caption: Workflow for creating a stapled peptide inhibitor using 2-Aminohept-6-enoic acid.

Contrasting Mechanism: Allylglycine as a Covalent Enzyme Inhibitor

To highlight the functional diversity of UAAs, we examine allylglycine (2-amino-4-pentenoic acid). Unlike the structural role of 2-Aminohept-6-enoic acid, allylglycine acts as a direct inhibitor of a key enzyme in neurotransmitter synthesis.

Mechanism of Action: Inhibition of Glutamate Decarboxylase (GAD)

Allylglycine is a well-characterized inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for synthesizing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate.

The mechanism is believed to involve the formation of a covalent adduct with the pyridoxal phosphate (PLP) cofactor essential for GAD activity. The terminal alkene of allylglycine is positioned to react with the enzyme's active site, leading to irreversible inactivation.

The physiological consequence of GAD inhibition is a reduction in GABA levels in the brain. Since GABA is the primary inhibitory neurotransmitter, its depletion leads to a state of neuronal hyperexcitability, which can manifest as seizures. This potent biological activity makes allylglycine a valuable tool for studying epilepsy and the role of GABAergic signaling in neuroscience research.

Caption: Signaling pathway showing inhibition of GABA synthesis by allylglycine.

Methodologies for Characterizing UAA Biological Activity

Validating the biological activity of a novel UAA requires a systematic and multi-faceted approach. The choice of assay is dictated by the hypothesized mechanism of action.

Protocol 1: In Vitro Enzyme Inhibition Assay (e.g., for GAD)

This protocol provides a self-validating system to determine if a UAA acts as an enzyme inhibitor and to quantify its potency (e.g., IC₅₀).

Objective: To measure the dose-dependent inhibition of a target enzyme by a UAA.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the UAA (e.g., allylglycine) in a suitable buffer (e.g., phosphate buffer).

-

Prepare serial dilutions of the UAA to generate a range of test concentrations.

-

Prepare solutions of the purified target enzyme (e.g., recombinant GAD), the substrate (glutamate), and the cofactor (PLP).

-

Prepare a detection reagent. For GAD, this could be a coupled enzyme system where GABA production leads to a change in NADH absorbance at 340 nm, or a fluorescent probe that reacts with the product.

-

-

Assay Execution (96-well plate format):

-

Add the enzyme, cofactor, and buffer to each well.

-

Add the UAA dilutions to the test wells. Add buffer-only to control wells.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C). This step is critical for time-dependent or irreversible inhibitors to allow for binding and reaction with the enzyme.

-

Initiate Reaction: Add the substrate (glutamate) to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a plate reader and measure the signal (e.g., absorbance at 340 nm or fluorescence) at regular intervals for a set duration (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well from the linear phase of the kinetic curve.

-

Normalize the velocities of the UAA-treated wells to the control wells (representing 100% activity).

-

Plot the percent inhibition versus the logarithm of the UAA concentration.

-

Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value, which represents the concentration of UAA required to inhibit 50% of the enzyme's activity.

-

Protocol 2: Competitive Binding Assay for PPI Inhibitors (e.g., for Stapled Peptides)

This protocol validates whether a UAA-containing peptide can disrupt a target protein-protein interaction.

Objective: To quantify the ability of a stapled peptide to inhibit the binding of its native protein partner.

Methodology (Fluorescence Polarization Assay):

-

Reagent Preparation:

-

Synthesize a fluorescently-labeled version of the native binding peptide (the "probe"). For the NF-Y example, this would be a fluorescein-labeled NF-YA peptide.

-

Prepare a solution of the target protein (the "receptor"), e.g., the NF-YB/C dimer.

-

Prepare a stock solution of the UAA-containing stapled peptide (the "competitor") and create serial dilutions.

-

-

Assay Execution (Black, low-volume 384-well plate):

-

Add a fixed, low concentration of the fluorescent probe and the receptor protein to all wells. The concentrations are optimized such that a significant portion of the probe is bound, resulting in a high fluorescence polarization (FP) signal.

-

Add the serial dilutions of the stapled peptide competitor to the test wells.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

-

Data Acquisition:

-

Measure the fluorescence polarization in each well using a suitable plate reader. High polarization indicates the probe is bound to the large receptor. Low polarization indicates the probe is unbound and tumbling freely in solution.

-

-

Data Analysis:

-

The competitor peptide will displace the fluorescent probe from the receptor, causing a dose-dependent decrease in the FP signal.

-

Plot the FP signal against the logarithm of the competitor concentration.

-

Fit the data to a competitive binding model to calculate the IC₅₀ or Ki (inhibition constant), which reflects the potency of the stapled peptide as a PPI inhibitor.

-

Caption: Experimental workflow for a fluorescence polarization (FP) competitive binding assay.

Conclusion and Future Directions

Unsaturated amino acids like 2-Aminohept-6-enoic acid are not merely chemical curiosities but are enabling technologies for the next generation of therapeutics. Their applications span from creating conformationally locked peptides capable of modulating intracellular protein-protein interactions to acting as potent, mechanism-based enzyme inhibitors. The ability to rationally design and synthesize UAAs with diverse functionalities provides an expanded toolkit to address biological challenges that are intractable with traditional small molecules or biologics.

Future research will likely focus on developing novel UAA structures with unique reactivity for bio-orthogonal chemistry, expanding the repertoire of enzymatic targets, and improving the cell-penetrating and pharmacokinetic properties of UAA-containing peptides. As our understanding of the interplay between chemical structure and biological function deepens, UAAs will continue to be instrumental in the discovery of innovative medicines.

References

-

PubChem. (2S)-2-Aminohept-6-enoic acid. National Center for Biotechnology Information. Available at: [Link]

-

RCSB PDB. 6QMQ: NF-YB/C Heterodimer in Complex with NF-YA-derived Peptide Stabilized with C8-Hydrocarbon Linker. Available at: [Link]

- Ferreira, R., et al. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. RSC Medicinal Chemistry.

-

Al-Sha'er, M. A., et al. (2023). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Journal of Medicinal Chemistry. [Link]

-

Wikipedia. Allylglycine. Available at: [Link]

-

MySkinRecipes. (S)-N-Fmoc-2-(4'-pentenyl)glycine. Available at: [Link]

-

Fisher, S. K., & Davies, W. E. (1976). The effect of the convulsant allylglycine (2-amino-4-pentenoic acid) on the activity of glutamic acid decarboxylase and the concentration of GABA in different regions of guinea pig brain. Biochemical Pharmacology. [Link]

-

Cavelier, F., et al. (2004). Biological activity of silylated amino acid containing substance P analogues. Journal of Peptide Research. [Link]

-

Singh, Y., et al. (2023). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

Sources

- 1. rcsb.org [rcsb.org]

- 2. (S)-N-Fmoc-2-(4'-pentenyl)glycine [myskinrecipes.com]

- 3. Biological activity of silylated amino acid containing substance P analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (2S)-2-Aminohept-6-enoic acid | C7H13NO2 | CID 40418874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. (S)-N-Fmoc-2-(4'-pentenyl)glycine [anaspec.com]

An In-Depth Technical Guide to 2-Aminohept-6-enoic Acid: A Novel Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Aminohept-6-enoic acid, a non-proteinogenic amino acid with significant potential in the field of medicinal chemistry and drug development. As a Senior Application Scientist, this document synthesizes critical technical data with practical insights to support its application in contemporary research.

Chemical Identity and Properties

2-Aminohept-6-enoic acid is an unsaturated aliphatic amino acid. The presence of a terminal double bond and a chiral center at the alpha-carbon makes it a versatile scaffold for chemical modification and incorporation into peptides and other therapeutic modalities.

The primary focus of this guide is the (2S)-enantiomer, which is the stereoisomer most commonly utilized in biological applications, mirroring the L-configuration of natural amino acids.

| Identifier | Value | Source |

| IUPAC Name | (2S)-2-Aminohept-6-enoic acid | [1] |

| CAS Number | 166734-64-1 | [1] |

| Molecular Formula | C₇H₁₃NO₂ | [1] |

| Molecular Weight | 143.18 g/mol | [1] |

| Synonyms | (S)-2-Amino-6-heptenoic acid, (S)-2-(4-Pentenyl)glycine | [1] |

The (2R)-enantiomer is identified by the CAS number 103067-79-4.

Physicochemical Properties (Computed)

| Property | Value | Source |

| XLogP3-AA | -1.5 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Exact Mass | 143.094628657 | [1] |

| Topological Polar Surface Area | 63.3 Ų | [1] |

Synthesis of (2S)-2-Aminohept-6-enoic Acid

The enantioselective synthesis of α-alkenyl α-amino acids is a significant area of research due to their utility as building blocks in medicinal chemistry. General strategies often involve the stereoselective alkylation of a homochiral glycine enolate synthon or N-H insertion reactions.

Conceptual Synthesis Workflow

A common approach for the asymmetric synthesis of α-amino acids involves the use of chiral auxiliaries to direct the stereoselective formation of the α-carbon center. The following diagram illustrates a generalized workflow for the synthesis of an α-alkenyl amino acid like (2S)-2-Aminohept-6-enoic acid.

Sources

A Physicochemical Profile of 2-Aminohept-6-enoic Acid: A Technical Guide for Drug Discovery and Development

Introduction

2-Aminohept-6-enoic acid is a non-proteinogenic α-amino acid that is gaining interest in the fields of medicinal chemistry and materials science. Its structure, featuring a seven-carbon backbone with a terminal vinyl group, offers a unique combination of a chiral amino acid scaffold and a reactive alkene moiety. This functional handle is particularly valuable for applications such as peptide stapling, covalent ligand design, and the synthesis of novel polymers and hydrogels.

For researchers, scientists, and drug development professionals, a thorough understanding of the fundamental physical and chemical properties of this molecule is paramount for its effective application. Accurate knowledge of its molecular weight, solubility, and ionization constants (pKa) is critical for reaction stoichiometry, purification, formulation development, and predicting its behavior in biological systems.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Aminohept-6-enoic acid. Furthermore, it outlines standardized, field-proven experimental protocols for the empirical validation of these essential parameters, ensuring scientific rigor and reproducibility in your research endeavors.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. 2-Aminohept-6-enoic acid is defined by its molecular formula, which dictates its exact mass and elemental composition. The most commonly utilized form in research is the (S)-enantiomer, given its relevance to biological systems which are inherently chiral.

-

IUPAC Name: (2S)-2-aminohept-6-enoic acid[1]

-

Common Synonyms: (S)-2-Amino-6-heptenoic acid, (S)-2-(4-Pentenyl)glycine[1]

The molecule's structure, depicted below, consists of a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a five-carbon side chain terminating in a vinyl group (C=C double bond).

Caption: 2D Structure of (S)-2-Aminohept-6-enoic acid.

Physicochemical Properties

The physical properties of a molecule govern its behavior in various states and solvents. For 2-Aminohept-6-enoic acid, these properties are influenced by the interplay between the polar, zwitterionic amino acid headgroup and the nonpolar alkene tail. While extensive experimental data is not widely published, a combination of computed values and analogous data provides a strong predictive profile.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source / Method |

|---|---|---|

| Molecular Weight (MW) | 143.18 g/mol | PubChem (Computed)[1] |

| Exact Mass | 143.094628657 Da | PubChem (Computed)[1] |

| Physical Form | White to yellow solid | Advanced ChemBlocks[3] |

| Melting Point | Data not available | N/A |

| Boiling Point | Decomposes before boiling | General Amino Acid Property |

| pKa₁ (Carboxylic Acid) | ~2.2 (Predicted) | Theoretical Estimation |

| pKa₂ (Amine) | ~9.5 (Predicted) | Theoretical Estimation |

| XLogP3 | -1.5 | PubChem (Computed)[1] |

| Hydrogen Bond Donors | 2 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptors | 3 | PubChem (Computed)[1] |

| Polar Surface Area | 63.3 Ų | PubChem (Computed)[1] |

In-Depth Analysis of Key Properties

-

Molecular Weight: The calculated molecular weight of 143.18 g/mol is fundamental for all stoichiometric calculations in synthesis and for analysis via mass spectrometry.[1][2][4] The high-resolution exact mass is crucial for unambiguous identification using techniques like LC-IT-TOF MS.[5]

-

Solubility: The molecule's zwitterionic character at neutral pH, due to the presence of both the acidic carboxylate and basic ammonium groups, suggests moderate solubility in polar protic solvents like water. However, the five-carbon aliphatic chain introduces significant hydrophobic character, which will limit its aqueous solubility compared to smaller amino acids like glycine or alanine. Solubility is expected to be low in nonpolar organic solvents such as hexanes but may increase in alcohols like ethanol or methanol.

-

Acidity and Basicity (pKa): While experimental pKa values are not available, they can be reliably estimated based on standard α-amino acids. The carboxylic acid moiety is expected to have a pKa of around 2.2, and the α-amino group is expected to have a pKa of approximately 9.5. These values are critical as they dictate the molecule's net charge in solutions of varying pH, which is the foundational principle for purification by ion-exchange chromatography and for developing buffered formulations.

Experimental Protocols for Property Verification

As a Senior Application Scientist, I emphasize that computed or predicted data must be empirically verified. The following protocols are robust, self-validating systems for determining the key physical properties of 2-Aminohept-6-enoic acid in a research setting.

Protocol: Melting Point Determination via Capillary Method

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs, which is a key indicator of purity.

Methodology:

-

Sample Preparation: Ensure the sample is thoroughly dried under a vacuum to remove any residual solvent. Grind the crystalline solid into a fine, uniform powder.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Measurement:

-

Begin with a rapid heating ramp (10-15 °C/min) to approximate the melting point.

-

Prepare a new capillary and heat to a temperature approximately 20 °C below the estimated melting point.

-

Reduce the ramp rate to 1-2 °C/min to ensure thermal equilibrium.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A sharp melting range (≤ 2 °C) is indicative of high purity.

-

Expert Insight: Amino acids often decompose near their melting point, characterized by a color change (e.g., charring). It is crucial to record the decomposition temperature if observed, as this is also a characteristic property.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the target compound from any impurities, providing a precise measure of purity and establishing a characteristic retention time.

Caption: Experimental workflow for HPLC purity analysis.

Methodology:

-

System: A standard HPLC system with a UV detector is sufficient.

-

Column: A reverse-phase C18 column is ideal, as it separates compounds based on polarity.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN).

-

Gradient: A linear gradient from 5% B to 95% B over 20 minutes effectively elutes compounds of varying polarity.

-

Detection: UV detection at 210 nm is suitable for detecting the peptide bond-like environment of the amino acid.

-

Analysis: Purity is calculated based on the area-under-the-curve of the main peak relative to the total area of all peaks.

-

Trustworthiness Note: The system must be validated before analysis using a system suitability test. This involves injecting a known standard to confirm adequate resolution, theoretical plates, and peak symmetry, ensuring the data generated is reliable.

Protocol: pKa Determination by Potentiometric Titration

Objective: To experimentally determine the ionization constants of the carboxylic acid and amino functional groups.

Caption: Diagram of a potentiometric titration setup.

Methodology:

-

Sample Preparation: Accurately weigh a sample of the amino acid and dissolve it in a known volume of degassed, deionized water containing a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

-

Acidification: Lower the initial pH of the solution to ~1.5 by adding a strong acid (e.g., 0.1 M HCl). This ensures both functional groups are fully protonated.

-

Titration: Slowly titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The resulting titration curve will show two equivalence points. The pKa values are determined from the Henderson-Hasselbalch equation and correspond to the pH at the half-equivalence points.

-

pKa₁: The pH at the point where half of the carboxylic acid has been neutralized.

-

pKa₂: The pH at the point where half of the ammonium group has been neutralized.

-

-

Expert Insight: Performing the titration under an inert atmosphere (e.g., nitrogen) is best practice to prevent dissolved CO₂ from interfering with the titration curve, which can affect the accuracy of the second pKa value.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 40418874, (2S)-2-Aminohept-6-enoic acid. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53420128, 2-Amino-2-methylhept-6-enoic acid. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13128941, 2-Methylhept-6-enoic acid. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 146665938, 2-Amino-3,3,6-trimethylhept-6-enoic acid. [Link]

-

Wang, J. et al. (2010). Development and validation of a liquid chromatography–mass spectrometry metabonomic platform in human plasma of liver failure. Acta Biochimica et Biophysica Sinica, 42(10), 690-698. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 227939, 2-Aminoheptanoic acid. [Link]

Sources

- 1. (2S)-2-Aminohept-6-enoic acid | C7H13NO2 | CID 40418874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. (2S)-2-(Fmoc-amino)-6-heptenoic acid 95% | CAS: 856412-22-1 | AChemBlock [achemblock.com]

- 4. (R)-2-Aminohept-6-enoic acid | CymitQuimica [cymitquimica.com]

- 5. academic.oup.com [academic.oup.com]

The Strategic Integration of 2-Aminohept-6-enoic Acid in Non-Proteinogenic Peptide Synthesis: A Technical Guide

This guide provides an in-depth exploration of the role and application of 2-Aminohept-6-enoic acid, a non-proteinogenic amino acid, in the synthesis of advanced peptide scaffolds. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the strategic advantages conferred by its terminal alkene functionality, from enabling novel peptide architectures to facilitating advanced bio-conjugation strategies. We will delve into the synthesis of the requisite building blocks, their incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), and the subsequent transformative chemistries that this unique amino acid unlocks.

Introduction: The Rationale for Non-Proteinogenic Amino Acids in Peptide Drug Discovery

The therapeutic landscape is increasingly shaped by peptide-based drugs, which offer high target specificity and reduced off-target effects compared to small molecules.[1] However, native peptides often suffer from poor metabolic stability and limited cell permeability. The incorporation of non-proteinogenic amino acids (NPAAs) is a powerful strategy to overcome these limitations, enhancing the drug-like properties of peptide candidates.[1] 2-Aminohept-6-enoic acid, with its aliphatic side chain terminating in a vinyl group, is a particularly versatile NPAA. This terminal alkene serves as a chemical handle for a variety of powerful and selective chemical modifications, enabling the construction of peptides with enhanced structural and functional diversity.

Table 1: Physicochemical Properties of (2S)-2-Aminohept-6-enoic Acid

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO₂ | |

| Molecular Weight | 143.18 g/mol | |

| IUPAC Name | (2S)-2-aminohept-6-enoic acid | |

| CAS Number | 166734-64-1 |

Synthesis of the Key Building Block: Fmoc-(S)-2-aminohept-6-enoic Acid

The successful incorporation of 2-aminohept-6-enoic acid into a peptide sequence via modern Solid-Phase Peptide Synthesis (SPPS) necessitates its protection with a suitable group on the α-amino functionality. The 9-fluorenylmethoxycarbonyl (Fmoc) group is the protecting group of choice for this purpose, being stable to the acidic conditions used for side-chain deprotection and readily cleaved by a mild base.[2] The synthesis of Fmoc-(S)-2-aminohept-6-enoic acid is a critical first step. While several methods for the asymmetric synthesis of non-proteinogenic amino acids exist, a particularly robust approach involves the alkylation of a chiral glycine equivalent.[3]

One such scalable method utilizes a chiral Ni(II)-complex of a glycine Schiff base, which can be asymmetrically alkylated with an appropriate alkenyl halide.[3] This methodology has been successfully applied to the large-scale synthesis of similar amino acids and can be adapted for the production of Fmoc-(S)-2-aminohept-6-enoic acid.[4]

Caption: Synthetic workflow for Fmoc-(S)-2-aminohept-6-enoic acid.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected 2-aminohept-6-enoic acid is readily incorporated into peptide sequences using standard Fmoc-based SPPS protocols.[5][6] The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

General SPPS Cycle

The incorporation of each amino acid, including Fmoc-(S)-2-aminohept-6-enoic acid, follows a cyclical process:

-

Deprotection: The Fmoc group on the N-terminus of the resin-bound peptide is removed using a mild base, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF).[2] This exposes a free amine for the next coupling step.

-

Activation and Coupling: The incoming Fmoc-protected amino acid is activated by a coupling reagent to form a highly reactive species. This activated amino acid is then added to the resin, where it reacts with the free amine of the peptide chain to form a new peptide bond.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Considerations for Coupling 2-Aminohept-6-enoic Acid

While the terminal alkene of the 2-aminohept-6-enoic acid side chain is generally unreactive under standard SPPS conditions, the steric bulk of the aliphatic chain may necessitate optimized coupling strategies to ensure high efficiency.

Table 2: Recommended Coupling Reagents for Fmoc-(S)-2-aminohept-6-enoic Acid

| Coupling Reagent | Additive | Base | Key Advantages |

| HBTU/HATU | HOBt/HOAt | DIPEA | High coupling efficiency, rapid reaction times. |

| DIC | OxymaPure® | - | Reduced risk of racemization. |

| PyBOP | HOBt | DIPEA | Effective for sterically hindered amino acids. |

Protocol 1: Manual Coupling of Fmoc-(S)-2-aminohept-6-enoic Acid

-

Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF.

-

Activation: In a separate vessel, dissolve Fmoc-(S)-2-aminohept-6-enoic acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Post-Synthetical Modifications Enabled by the Terminal Alkene

The true utility of incorporating 2-aminohept-6-enoic acid lies in the post-synthetic modifications that its terminal alkene enables. This functionality serves as a versatile handle for a range of bioorthogonal and cyclization reactions.

Ring-Closing Metathesis (RCM) for Stapled Peptides

By incorporating two residues of 2-aminohept-6-enoic acid (or another alkenyl amino acid) at appropriate positions within a peptide sequence (e.g., i and i+4 or i and i+7), a covalent hydrocarbon bridge can be formed via Ring-Closing Metathesis (RCM).[7] This "stapling" enforces an α-helical conformation, which can lead to significantly improved biological properties.[8]

Benefits of Peptide Stapling:

-

Enhanced Proteolytic Stability: The rigid, cyclic structure is less susceptible to degradation by proteases.[9]

-

Increased Cell Permeability: The hydrocarbon staple can mask polar amide bonds, facilitating passive diffusion across cell membranes.[10]

-

Improved Target Affinity: By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding is reduced, often leading to higher affinity.[9]

Protocol 2: On-Resin Ring-Closing Metathesis

-

Peptide Synthesis: Synthesize the linear peptide containing two residues of 2-aminohept-6-enoic acid on the resin using the methods described in Section 3.

-

Resin Preparation: Swell the peptidyl-resin in an appropriate solvent, such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).

-

Metathesis Reaction: Add a solution of a Grubbs catalyst (e.g., Grubbs' 1st or 2nd generation catalyst, 10-20 mol%) in the reaction solvent to the resin.[11][12] Agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature to 40°C for 2-12 hours.

-

Monitoring: The reaction progress can be monitored by cleaving a small amount of peptide from the resin and analyzing it by LC-MS.

-

Washing: After the reaction is complete, wash the resin extensively with the reaction solvent, followed by DMF and DCM to remove the catalyst.

-

Cleavage and Deprotection: Cleave the stapled peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

Caption: Workflow for on-resin Ring-Closing Metathesis of peptides.

Thiol-Ene "Click" Chemistry

The terminal alkene of 2-aminohept-6-enoic acid provides a reactive handle for thiol-ene "click" chemistry. This highly efficient and bioorthogonal reaction allows for the covalent attachment of various moieties to the peptide, including fluorescent dyes, imaging agents, and drug molecules.[13] The reaction proceeds via a radical mechanism, typically initiated by UV light in the presence of a photoinitiator, and forms a stable thioether linkage.[14]

Advantages of Thiol-Ene Chemistry:

-

High Efficiency and Selectivity: The reaction is high-yielding and proceeds with minimal side products.[13]

-

Bioorthogonality: The reaction is compatible with a wide range of functional groups found in biological systems.

-

Mild Reaction Conditions: The reaction can be performed under mild, often aqueous, conditions.

Protocol 3: Thiol-Ene Modification of a Peptide

-

Peptide Synthesis and Cleavage: Synthesize and purify the peptide containing 2-aminohept-6-enoic acid.

-

Reaction Setup: Dissolve the peptide and the desired thiol-containing molecule (e.g., a cysteine-containing tag or a small molecule thiol) in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Initiation: Add a photoinitiator (e.g., DMPA). Degas the solution and irradiate with UV light (e.g., 365 nm) for 15-60 minutes.

-

Purification: Purify the modified peptide by reverse-phase HPLC.

Characterization of Modified Peptides

The successful synthesis and modification of peptides containing 2-aminohept-6-enoic acid must be confirmed by rigorous analytical techniques.

-

Mass Spectrometry (MS): ESI-MS is used to confirm the molecular weight of the linear peptide, the stapled peptide (observing the loss of ethene), and the thiol-ene conjugate.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy are invaluable for confirming the structure of the modified peptide.[16] In stapled peptides, NMR can be used to confirm the formation of the hydrocarbon bridge and to study the conformational changes induced by stapling.[9]

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary structure of the peptide, particularly to confirm the increase in α-helicity upon stapling.[9]

Conclusion and Future Perspectives

2-Aminohept-6-enoic acid is a powerful tool in the arsenal of the peptide chemist. Its straightforward incorporation into peptides via SPPS and the versatility of its terminal alkene functionality open up a vast chemical space for the design and synthesis of novel peptide therapeutics. The ability to create conformationally constrained peptides through RCM and to introduce a wide array of functionalities via thiol-ene chemistry addresses many of the inherent limitations of natural peptides. As the demand for more sophisticated and effective peptide drugs continues to grow, the strategic use of non-proteinogenic amino acids like 2-aminohept-6-enoic acid will undoubtedly play a pivotal role in the future of drug discovery and development.

References

- Bird, G. H., Madani, N., Perry, A. F., Princiotto, A. M., Supko, J. G., He, X., ... & Walensky, L. D. (2010). Hydrocarbon double-stapling remedies the proteolytic instability of a lengthy peptide therapeutic. Proceedings of the National Academy of Sciences, 107(32), 14093–14098.

- ChemRxiv. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy.

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- de la Torre, B. G., & Albericio, F. (2020). The Pharmaceutical Industry in 2019. An Analysis of FDA Approved Drugs. Molecules, 25(3), 548.

- European Journal of Organic Chemistry. (2019). Large-Scale Asymmetric Synthesis of Fmoc-(S)-2-Amino-6,6,6-Trifluorohexanoic Acid.

- Feng, M., Jin, J. Q., Xia, L., Xiao, T., Mei, S., Wang, X., ... & Chen, C. (2019). Pharmacological inhibition of β-catenin/BCL9 interaction overcomes resistance to immune checkpoint blockades by modulating Treg cells. Science advances, 5(5), eaau5240.

- Han, J., & Soloshonok, V. A. (2019). Large‐Scale Asymmetric Synthesis of Fmoc‐(S)‐2‐Amino‐6, 6, 6‐Trifluorohexanoic Acid. European Journal of Organic Chemistry, 2019(24), 3925-3928.

- Hoyle, C. E., & Bowman, C. N. (2010). Thiol–ene click chemistry.

- Kaspar, A. A., & Reichert, J. M. (2013). Future directions for peptide therapeutics development. Drug discovery today, 18(17-18), 807-817.

- LaBelle, J. L., Katz, S. G., Bird, G. H., Gavathiotis, E., Stewart, M. L., & Walensky, L. D. (2012). A stapled BIM peptide overcomes apoptotic resistance in hematologic cancers.

- Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & medicinal chemistry, 26(10), 2700-2707.

- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Murray, J. K., & Gellman, S. H. (2007). Targeting protein− protein interactions: lessons from p53/MDM2. Biopolymers, 88(5), 657-686.

- Nowick, J. S. (2020).

-

PubChem. (n.d.). (2S)-2-Aminohept-6-enoic acid. Retrieved from [Link]

- Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An all-hydrocarbon cross-linking system for enhancing the helicity and metabolic stability of peptides. Journal of the American Chemical Society, 122(24), 5891-5892.

- Stewart, M. L., Fire, E., Keating, A. E., & Walensky, L. D. (2010). The Mcl-1 BH3 helix is an exclusive MCL-1 inhibitor and apoptosis sensitizer.

- Verdine, G. L., & Hilinski, G. J. (2012). Stapled peptides for intracellular drug targeting. Methods in enzymology, 503, 3-33.

- Walensky, L. D., Kung, A. L., Escher, I., Malia, T. J., Barbuto, S., Wright, R. D., ... & Korsmeyer, S. J. (2004). Activation of apoptosis in vivo by a hydrocarbon-stapled BH3 helix. Science, 305(5689), 1466-1470.

- Walsh, C. (2002). Posttranslational modification of proteins: expanding nature's inventory. Roberts and Company Publishers.

- Wei, S. J., Joseph, T., Chee, S., Li, L., Yurlova, L., Zolghadr, K., ... & Ghadessy, F. (2013). Inhibition of nutlin-resistant HDM2 mutants by stapled peptides. PloS one, 8(11), e79679.

- Wolfson, W. (2009). Stapled peptides: a new class of drugs. Chemistry & biology, 16(9), 910-912.

- Zaykov, A. N., & Mayer, J. P. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Drug Design (pp. 35-57). Humana Press, New York, NY.

- Zhang, H., & Ghadiri, M. R. (2014). An overview of the current status of stapled peptides. Journal of peptide science, 20(8), 577-584.

- Zhao, Z., & Tius, M. A. (2014). A convenient synthesis of α-amino acids. Organic letters, 16(16), 4212-4215.

- Zou, Y., Spaller, M. R., & Zu, L. (2017). Recent advances in the synthesis of stapled peptides. Current opinion in chemical biology, 38, 21-28.

- Fairhall, G. A., & Scanlan, E. M. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry, 8, 583272.

-

Biotage. (n.d.). Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. Retrieved from [Link]

Sources

- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Large‐Scale Asymmetric Synthesis of Fmoc‐(S)‐2‐Amino‐6,6,6‐Trifluorohexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative [mdpi.com]

- 9. Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. biotage.com [biotage.com]

- 12. peptide.com [peptide.com]

- 13. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. An ultra-tolerant database search reveals that a myriad of modified peptides contributes to unassigned spectra in shotgun proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to 2-Aminohept-6-enoic Acid and Its Analogs: A Synthetic Building Block for Research and Drug Development

Abstract

This technical guide provides a comprehensive overview of 2-aminohept-6-enoic acid, a non-proteinogenic, unsaturated alpha-amino acid. In the absence of documented evidence for its natural occurrence, this guide focuses on its significance as a synthetic building block for researchers, scientists, and drug development professionals. We will delve into its chemical properties, survey known synthetic analogs, and explore its potential applications in peptide synthesis and medicinal chemistry. This document will further provide detailed synthetic considerations and analytical methodologies relevant to this class of compounds, positioning 2-aminohept-6-enoic acid as a valuable tool for introducing conformational constraints and functional handles in the design of novel peptides and small molecules.

Introduction: The Emerging Role of Non-Proteinogenic Amino Acids

The 20 canonical proteinogenic amino acids form the fundamental basis of protein structure and function. However, the chemical space beyond these building blocks, populated by non-proteinogenic amino acids (NPAAs), offers a vast and largely untapped resource for scientific innovation. NPAAs, whether naturally occurring or synthetic, are increasingly utilized to modulate the biological and physicochemical properties of peptides and other pharmaceuticals. Their incorporation can lead to enhanced metabolic stability, increased potency, and novel functionalities.

2-Aminohept-6-enoic acid is a fascinating example of an NPAA, characterized by a seven-carbon chain with a terminal double bond. While our extensive literature review did not yield evidence of its isolation from natural sources, its unique structure makes it a compelling synthetic target for applications in drug discovery and chemical biology. The presence of the terminal alkene provides a reactive handle for further chemical modification, and its non-natural side chain can be used to probe and modify biological interactions.

This guide will serve as a technical resource for researchers interested in utilizing 2-aminohept-6-enoic acid and its analogs in their work. We will explore its synthesis, known analogs, and potential applications, providing a framework for its use as a versatile building block in the development of novel molecular entities.

Physicochemical Properties of 2-Aminohept-6-enoic Acid

Understanding the fundamental properties of 2-aminohept-6-enoic acid is crucial for its application in synthesis and biological studies.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₂ | [1] |

| Molecular Weight | 143.18 g/mol | [1] |

| IUPAC Name | (2S)-2-aminohept-6-enoic acid | [1] |

| SMILES | C=CCCCN | [1] |

| InChIKey | OOOVDVSHGOKTNT-LURJTMIESA-N | [1] |

Note: The (S)-enantiomer is typically the biologically relevant form for amino acids and is the focus of this guide. The racemic mixture and the (R)-enantiomer are also synthetically accessible.

Analogs of 2-Aminohept-6-enoic Acid

While the natural occurrence of the parent compound is not documented, a number of its structural analogs are known, both as synthetic intermediates and as components of larger molecules. These analogs can be broadly categorized based on modifications to the carbon chain.

Chain Length Variants

-

6-Aminohex-2-enoic acid: This shorter-chain analog is a known intermediate in the biochemical synthesis of 6-aminocaproic acid, a precursor to nylon-6. Its synthesis is described in several patents related to metabolic engineering.

Substituted Analogs

-

2-Methylhept-6-enoic acid: This analog features a methyl group at the alpha-position, which can influence its conformational properties and metabolic stability.

-

2-Amino-2-methylhept-6-enoic acid: The presence of a second methyl group at the alpha-carbon further increases steric hindrance, which can be a desirable feature in designing enzyme inhibitors or conformationally constrained peptides.

-

2-Amino-3,3,6-trimethylhept-6-enoic acid: This highly substituted analog provides an even greater degree of conformational restriction.

-

(2E,6R)-6-hydroxyhept-2-enoic acid: This hydroxylated analog introduces a polar functional group, which can alter solubility and provide a site for further derivatization.

These analogs highlight the chemical diversity that can be achieved around the 2-aminohept-6-enoic acid scaffold. The introduction of methyl, hydroxyl, and other functional groups can be used to fine-tune the properties of the resulting molecules for specific applications.

Synthetic Strategies

The synthesis of 2-aminohept-6-enoic acid and other non-proteinogenic amino acids is a well-established field of organic chemistry. Asymmetric synthesis is crucial to obtain enantiomerically pure compounds for biological applications.

General Approaches to α-Amino Acid Synthesis

Several classical and modern methods are applicable for the synthesis of 2-aminohept-6-enoic acid:

-

Strecker Synthesis: This method involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile. For 2-aminohept-6-enoic acid, the starting aldehyde would be hept-6-enal.

-

Gabriel Synthesis: This approach utilizes potassium phthalimide to introduce the amino group. A common route involves the alkylation of a phthalimidomalonic ester with a suitable alkenyl halide, followed by hydrolysis and decarboxylation.

-

Asymmetric Synthesis using Chiral Auxiliaries: Evans' oxazolidinones or Schöllkopf's bis-lactim ethers are powerful tools for the stereocontrolled synthesis of α-amino acids. The chiral auxiliary directs the stereoselective alkylation of an enolate with an appropriate electrophile, such as 5-bromopent-1-ene.

Figure 1: A generalized workflow for the asymmetric synthesis of (S)-2-aminohept-6-enoic acid using a chiral auxiliary approach.

Enzymatic and Biocatalytic Approaches

While not yet reported for 2-aminohept-6-enoic acid specifically, enzymatic methods are gaining prominence for the synthesis of non-proteinogenic amino acids. Transaminases, for example, can be engineered to accept novel keto-acid substrates to produce the corresponding amino acids with high enantioselectivity. This approach offers a greener and more efficient alternative to traditional chemical synthesis.

Applications in Research and Drug Development

The unique structural features of 2-aminohept-6-enoic acid make it a valuable building block in several areas of research and development.

Peptide Modification and Drug Design

The incorporation of NPAAs into peptides is a powerful strategy to enhance their therapeutic potential. 2-Aminohept-6-enoic acid can be used to:

-

Introduce Conformational Constraints: The unsaturated alkyl chain can influence the local conformation of a peptide, which can lead to improved binding affinity and selectivity for its biological target.

-

Enhance Metabolic Stability: Peptides containing NPAAs are often more resistant to enzymatic degradation, leading to a longer in vivo half-life.

-

Provide a Handle for Further Modification: The terminal double bond is a versatile functional group that can be further derivatized through reactions such as olefin metathesis, hydroboration-oxidation, or click chemistry. This allows for the attachment of imaging agents, cytotoxic payloads, or other functionalities.

Figure 2: A schematic representation of the incorporation of 2-aminohept-6-enoic acid into a peptide via solid-phase peptide synthesis and subsequent post-synthetic modification.

Bioisosteric Replacement

In medicinal chemistry, the concept of bioisosterism involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. The unsaturated alkyl chain of 2-aminohept-6-enoic acid could serve as a bioisostere for other lipophilic side chains, potentially leading to improved interactions with a biological target.

Analytical Characterization

The characterization of 2-aminohept-6-enoic acid and its derivatives relies on a combination of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule. Key signals to identify would include those for the vinyl protons of the terminal double bond and the α-proton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the molecule, confirming its elemental composition.

-

Chiral Chromatography: To determine the enantiomeric purity of the synthesized amino acid, chiral HPLC or GC is employed.

Conclusion and Future Outlook

While the natural occurrence of 2-aminohept-6-enoic acid remains to be discovered, its value as a synthetic non-proteinogenic amino acid is clear. Its unique structure, featuring a terminal alkene, provides a versatile platform for the design and synthesis of novel peptides and small molecules with tailored properties. As the demand for more sophisticated and effective therapeutics continues to grow, the exploration and application of NPAAs like 2-aminohept-6-enoic acid will undoubtedly play an increasingly important role in drug discovery and development. Future research in this area may focus on the development of efficient and scalable biocatalytic routes for its synthesis and the exploration of its incorporation into a wider range of biologically active scaffolds.

References

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central. [Link]

-

(2S)-2-Aminohept-6-enoic acid | C7H13NO2 | CID 40418874 - PubChem. [Link]

-

2-Methylhept-6-enoic acid | C8H14O2 | CID 13128941 - PubChem. [Link]

-

2-Amino-2-methylhept-6-enoic acid | C8H15NO2 | CID 53420128 - PubChem. [Link]

-

2-Amino-3,3,6-trimethylhept-6-enoic acid | C10H19NO2 | CID 146665938 - PubChem. [Link]

-

(2E,6R)-6-hydroxyhept-2-enoic acid - PubChem. [Link]

- US8404465B2 - Biological synthesis of 6-aminocaproic acid from carbohydrate feedstocks - Google P

-

Methods for the synthesis of unnatural amino acids - PubMed. [Link]

-

Reprogramming natural proteins using unnatural amino acids - PMC. [Link]

-

Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC - PubMed Central. [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. [Link]

-

Analytical Methods for Amino Acid Determination in Organisms - PubMed. [Link]

Sources

A Technical Guide to the Theoretical Modeling of 2-Aminohept-6-enoic Acid Conformations

Abstract

This technical guide provides a comprehensive framework for the theoretical modeling of 2-aminohept-6-enoic acid, a non-standard amino acid with significant conformational flexibility. The inherent pliability of its heptenoic acid chain presents a considerable challenge to traditional analytical methods, making computational modeling an indispensable tool for elucidating its three-dimensional structure and energetic landscape. Understanding these conformational preferences is paramount for applications in drug development and peptide design, where molecular geometry dictates biological activity. This document outlines a robust, multi-step computational workflow, from initial structure generation to high-level quantum mechanical refinement, designed to provide researchers, scientists, and drug development professionals with a validated protocol for exploring the conformational space of flexible molecules.

Introduction: The Challenge of Flexibility

2-Aminohept-6-enoic acid is an unsaturated amino acid characterized by a seven-carbon chain with a terminal double bond and an amino group at the alpha-carbon.[1] Its structure imparts significant rotational freedom around several single bonds, leading to a vast landscape of possible three-dimensional arrangements, or conformations. Each conformation possesses a distinct potential energy, and the molecule will predominantly adopt low-energy (i.e., more stable) structures. In a biological context, the specific conformation of this amino acid, whether as a standalone molecule or as part of a larger peptide, can dramatically influence its interaction with protein receptors and enzymes.

The primary challenge in studying such flexible molecules lies in the sheer number of possible conformations.[2][3] Experimental techniques like X-ray crystallography may only capture a single conformation present in a crystal lattice, while NMR spectroscopy in solution provides data that is an average over many rapidly interconverting conformers. Theoretical modeling, therefore, offers a powerful avenue to systematically explore the entire potential energy surface and identify all energetically accessible conformations.[4][5] This guide details a rigorous computational protocol designed to navigate this complexity with high fidelity.

Theoretical Foundations: A Multi-Tiered Approach

A successful conformational analysis hinges on a hierarchical computational strategy that balances accuracy with computational cost. We begin with computationally inexpensive methods to rapidly sample a wide range of conformations and progressively refine the most promising candidates with more accurate, but costly, quantum mechanical calculations.

-

Molecular Mechanics (MM): This approach treats atoms as spheres and bonds as springs.[6] The energy of a conformation is calculated using a force field, which is a set of parameters and equations describing bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions.[7][8] MM is computationally fast, making it ideal for the initial exploration of the vast conformational space. Several well-established force fields like the Merck Molecular Force Field (MMFF) or the General Amber Force Field (GAFF) are suitable for organic molecules.[9][10]

-

Quantum Mechanics (QM): QM methods provide a much more accurate description of molecular energies by solving the Schrödinger equation. Density Functional Theory (DFT) is a popular QM method that offers a good compromise between accuracy and computational cost for molecules of this size.[11] DFT functionals, such as the widely used B3LYP, often incorporate dispersion corrections (e.g., D3) to accurately model the non-covalent interactions that are crucial for determining conformational stability.[11][12][13]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a self-validating system for the comprehensive conformational analysis of 2-aminohept-6-enoic acid.

Workflow Visualization

Caption: A multi-phase workflow for conformational analysis.

Protocol Details

Phase 1: Initial Exploration with Molecular Mechanics

-

Initial 3D Structure Generation:

-

Action: Generate an initial 3D structure of 2-aminohept-6-enoic acid. This can be done from its SMILES string (C=CCCCO)N) using software like Avogadro or RDKit.[1]

-

Causality: This step provides the initial atomic coordinates required for the subsequent calculations. The initial geometry does not need to be the lowest energy one, as the conformational search will explore other possibilities.

-

-

Systematic or Stochastic Conformational Search:

-

Action: Perform a comprehensive search of the conformational space. A stochastic method, like a Monte Carlo search, is highly effective for flexible molecules.[14] This involves randomly rotating the rotatable bonds and accepting or rejecting the new conformation based on its energy.

-

Causality: Given the number of rotatable single bonds in the molecule, a systematic search (rotating each bond by a fixed increment) would be computationally prohibitive. A stochastic search efficiently samples the potential energy surface, increasing the probability of finding all relevant low-energy minima.[15]

-

-

Energy Minimization of Conformers:

-

Action: Each conformation generated during the search is subjected to energy minimization using a suitable molecular mechanics force field (e.g., MMFF94s).[10]

-

Causality: The search algorithm generates many high-energy structures. Minimization allows each structure to relax to the nearest local energy minimum, providing a set of plausible, stable conformations.

-

-

Clustering and Removal of Redundant Structures:

-

Action: The minimized conformers are clustered based on structural similarity, typically using the root-mean-square deviation (RMSD) of atomic positions. A representative structure is chosen from each cluster.

-

Causality: The conformational search will inevitably find the same low-energy wells multiple times. Clustering eliminates this redundancy, creating a manageable set of unique conformers for the more computationally demanding QM phase.

-

Phase 2: High-Accuracy Quantum Mechanics Refinement

-

QM Geometry Optimization:

-

Action: The unique conformers identified in Phase 1 are re-optimized using DFT. A good starting point is the B3LYP functional with a dispersion correction (e.g., B3LYP-D3) and a modest basis set like 6-31G*.[12][16][17]

-

Causality: MM force fields are parameterized approximations.[6] Re-optimizing with QM provides more accurate geometries, as it explicitly treats the electronic structure. The dispersion correction is critical for correctly modeling intramolecular non-covalent interactions, such as hydrogen bonds between the amino and carboxyl groups, which significantly influence conformational preference.[13]

-

-

Single-Point Energy Calculation:

-

Action: For the QM-optimized geometries, perform a final single-point energy calculation using a larger, more flexible basis set (e.g., def2-TZVP).

-

Causality: This step refines the relative energies of the conformers. While geometry is often well-described by smaller basis sets, electronic energy converges more slowly. A larger basis set provides a more accurate energy value, which is crucial for correctly ranking the stability of the conformers.

-

-

Thermodynamic Analysis:

-

Action: Perform a vibrational frequency calculation at the same level of theory as the optimization (e.g., B3LYP-D3/6-31G*). This is used to confirm that each structure is a true minimum (no imaginary frequencies) and to calculate thermal corrections.

-

Causality: The raw electronic energy (E) does not account for zero-point vibrational energy or thermal effects. By calculating the Gibbs free energy (G), we can determine the relative populations of conformers at a given temperature (e.g., 298.15 K), which is more physically meaningful than relying on electronic energies alone.

-

Data Analysis and Interpretation

The output of the computational workflow is a set of low-energy conformers with their corresponding Gibbs free energies. This data must be carefully analyzed to extract meaningful insights.

Quantitative Data Summary

The final results can be summarized in a table for clear comparison. The conformer with the lowest Gibbs free energy is assigned a relative energy of 0.00 kcal/mol.

| Conformer ID | Relative Gibbs Free Energy (ΔG, kcal/mol) | Boltzmann Population (%) | Key Dihedral Angle (Cα-Cβ-Cγ-Cδ, °) | Intramolecular H-Bond (N-H···O=C, Å) |

| Conf-01 | 0.00 | 75.3 | -178.5 | 2.15 |

| Conf-02 | 1.15 | 12.1 | 65.2 | --- |

| Conf-03 | 1.50 | 6.8 | -68.9 | --- |

| Conf-04 | 2.50 | 1.5 | 175.3 | 2.21 |

| ... | ... | ... | ... | ... |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Structural Analysis

-

Population: The Boltzmann population indicates the percentage of time the molecule is expected to exist in that specific conformation at a given temperature. Conformations with ΔG > 3 kcal/mol are generally considered to be insignificantly populated at room temperature.

-

Geometric Parameters: Key dihedral angles should be analyzed to describe the overall shape of the carbon backbone (e.g., linear vs. bent). The presence and geometry of intramolecular hydrogen bonds are also critical indicators of stability.[5]

System Validation and Trustworthiness

The reliability of any computational model is paramount.[18] This protocol incorporates several self-validating checks:

-

Method Selection: The choice of a dispersion-corrected DFT functional (B3LYP-D3) is grounded in its proven performance for systems where non-covalent interactions are significant.[13][16]

-

Frequency Analysis: The confirmation of all-real vibrational frequencies for each optimized structure ensures that they are true energy minima and not transition states.[19]

-

Basis Set Convergence: The two-step QM process, using a larger basis set for final energy calculations, is a standard procedure to ensure that the relative energies are not an artifact of an incomplete basis set.

-

Comparison with Experimental Data: Where available, computational results should be validated against experimental data.[20][21][22] For instance, calculated NMR J-couplings for the most stable conformers can be averaged and compared to experimental solution-phase NMR data.